R-Deprenyl N-Oxide

Description

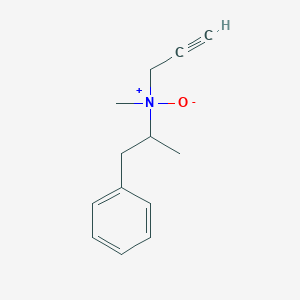

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 |

InChI Key |

IVFPCTFUZXEDKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of R Deprenyl N Oxide

Enzymatic Formation Mechanisms

The formation of R-Deprenyl N-Oxide is primarily catalyzed by a specific family of enzymes known as flavin-containing monooxygenases (FMOs). semmelweis.hupoison.orgresearchgate.net These enzymes are distinct from the cytochrome P450 (CYP) system, which is responsible for other major metabolic routes of R-Deprenyl, such as N-dealkylation. researchgate.net

Role of Flavin-Containing Monooxygenase (FMO) Enzymes

Flavin-containing monooxygenase (FMO) enzymes are responsible for the N-oxidation of R-Deprenyl, leading to the formation of this compound. semmelweis.huresearchgate.netnih.gov This process involves the oxygenation of the tertiary amine group of the R-Deprenyl molecule. semmelweis.hu The catalytic mechanism of FMOs is distinct in that they activate molecular oxygen to form a hydroperoxyflavin intermediate, which then oxygenates the nucleophilic nitrogen atom of the substrate. ucl.ac.uk The formation of this compound has been demonstrated in in-vitro studies using recombinant human FMO enzymes. nih.gov

Isoform-Specific N-Oxidation (e.g., FMO1 vs. FMO3 Preference)

Research indicates that different isoforms of FMO exhibit varying efficiencies in catalyzing the N-oxidation of R-Deprenyl. Specifically, FMO1, which is predominantly found in extrahepatic tissues in humans, has been shown to be more active in the N-oxygenation of deprenyl (B1670267) isomers compared to FMO3, the major FMO isoform in the adult human liver. nih.govomu.edu.tr Both FMO1 and FMO3 have been shown to catalyze the N-oxidation of R-Deprenyl. nih.govresearchgate.net While FMO3 is the primary FMO in the adult human liver, the higher activity of FMO1 suggests a significant role for extrahepatic tissues in this metabolic pathway. nih.govomu.edu.tr

Table 1: In Vitro N-Oxidation of Deprenyl Enantiomers by Human FMO Isoforms

| Substrate | Enzyme | N-Oxide Formation |

|---|---|---|

| R-Deprenyl | FMO1 | More Active |

| R-Deprenyl | FMO3 | Active |

| S-Deprenyl | FMO1 | More Active |

| S-Deprenyl | FMO3 | Active |

Data derived from in vitro studies with recombinant human FMO enzymes. nih.gov

Stereoselective Nature of N-Oxide Formation

The N-oxidation of R-Deprenyl is a stereoselective process. researchgate.netnih.gov The formation of the new chiral center on the nitrogen atom during N-oxidation occurs stereoselectively. nih.govresearchgate.net Interestingly, FMO1 and FMO3 exhibit opposite stereochemical preferences in the formation of this new chiral center. nih.gov The stereoselectivity of N-oxide formation has been demonstrated in vivo in rats treated with either R-(-)- or S-(+)-deprenyl. nih.gov Studies have shown that for R-deprenyl, the formation of one diastereomer of the N-oxide is preferred over the other. researchgate.net

Metabolic Precursors and Subsequent Transformations

Formation from R-Deprenyl (Selegiline)

This compound is a metabolite of R-Deprenyl (selegiline). semmelweis.hupoison.orgresearchgate.netd-nb.info The parent compound, R-Deprenyl, undergoes extensive first-pass metabolism after oral administration. d-nb.infowikipedia.org While the primary metabolic pathways for R-Deprenyl are N-dealkylation to form R-desmethylselegiline, R-methamphetamine, and R-amphetamine, a smaller fraction is converted to this compound. poison.orgd-nb.infonih.govresearchgate.net This N-oxide metabolite has been identified in both in vitro microsomal preparations and in vivo in the urine of rats and humans. oup.com

Retro-reduction to Parent Compound

An important aspect of the metabolism of this compound is its ability to undergo retro-reduction back to the parent compound, R-Deprenyl. semmelweis.hu This biotransformation suggests a potential for the N-oxide to act as a metabolic reservoir for the parent drug.

Table 2: Summary of Metabolic Transformations

| Transformation | Starting Compound | Enzyme System (if known) | Resulting Compound |

|---|---|---|---|

| N-Oxidation | R-Deprenyl (Selegiline) | Flavin-Containing Monooxygenase (FMO) | This compound |

| Retro-reduction | This compound | Not specified | R-Deprenyl (Selegiline) |

Relationship to Other Deprenyl Metabolites and Derivatives

R-Deprenyl undergoes extensive metabolism, primarily through N-dealkylation and para-hydroxylation, in addition to N-oxidation. The main metabolites formed by N-dealkylation are R-methamphetamine and R-amphetamine, as well as N-desmethyl-R-deprenyl. semmelweis.hubenthamopenarchives.com These are further metabolized through para-hydroxylation. poison.org

This compound, along with N-desmethyl-R-deprenyl, is distinct in that it retains the propargyl group of the parent compound. semmelweis.hu This structural feature is considered crucial for the neuroprotective actions observed with R-Deprenyl, a property not shared by the amphetamine metabolites. semmelweis.huoup.com The N-oxide metabolite can also undergo retro-reduction back to the parent compound, R-Deprenyl. semmelweis.hu

The various metabolites of R-Deprenyl, including this compound, contribute to its complex pharmacological activity. poison.org While R-methamphetamine and R-amphetamine lack the neuroprotective effects of the parent drug, this compound has been shown to possess biological activities, such as influencing cell adhesion. semmelweis.huoup.comnih.gov The metabolic profile of R-Deprenyl is stereospecific, with no racemization occurring during its biotransformation. poison.org

In Vitro and In Vivo Biotransformation Studies

The biotransformation of R-Deprenyl to this compound has been investigated in both laboratory settings (in vitro) and within living organisms (in vivo). These studies have been crucial in understanding the enzymes involved, the stereoselectivity of the process, and how it varies across different species.

Species-Dependent N-Oxide Production

In vitro studies using liver microsomes from various species have revealed significant differences in the extent of this compound formation. uniupo.it Research has shown that the production of the N-oxide metabolite is more intensive in dog and hamster microsomal preparations. uniupo.it In contrast, lower levels of this compound are formed in mouse, guinea pig, and rabbit microsomes, with very little metabolism to this N-oxide observed in human liver preparations. uniupo.it

This species-dependent variation is also seen in the stereoselectivity of N-oxide formation. researchgate.net Human flavin-containing monooxygenase 1 (hFMO1) and 3 (hFMO3) are both capable of metabolizing deprenyl isomers to their respective N-oxides. researchgate.net However, hFMO1 exhibits greater stereoselectivity, producing significantly higher amounts of the 1R,NS- and 1S,NS-deprenyl-N-oxide isomers from R- and S-deprenyl, respectively. researchgate.net Similar species-dependent and stereoselective N-oxide production has been observed with pargyline, a structurally related MAO inhibitor. researchgate.net

Table 1: In Vitro Formation of Selegiline-N-Oxide in Liver Microsomes of Different Species

| Species | Relative Intensity of N-Oxide Formation |

| Dog | High |

| Hamster | High |

| Mouse | Low |

| Guinea Pig | Low |

| Rabbit | Low |

| Human | Very Low |

| This table is based on findings reported in literature. uniupo.it |

Evaluation in Animal Models and Biological Fluids

In vivo studies in animal models, particularly rats, have confirmed the formation of this compound. researchgate.netnih.gov Following administration of R-Deprenyl, the N-oxide metabolite has been identified in rat urine, along with other major metabolites like methamphetamine and amphetamine. researchgate.netnih.gov The amount of this compound excreted in rat urine over a 24-hour period has been found to be comparable to that of methamphetamine and amphetamine, constituting about 1-5% of the administered dose. poison.orgresearchgate.net

Advanced analytical techniques, such as chiral capillary electrophoresis, have been developed to separate and quantify the enantiomers of deprenyl and its various metabolites, including the diastereomers of deprenyl-N-oxide, in biological fluids like rat urine. oup.comnih.gov These methods have been instrumental in demonstrating the stereospecific biotransformation of deprenyl enantiomers and the stereoselectivity of N-oxide formation in vivo. nih.gov

Table 2: Major Metabolites of R-Deprenyl Detected in Rat Urine

| Metabolite | Chemical Name | Pathway |

| This compound | N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | N-Oxidation |

| R-Methamphetamine | (2S)-N-methyl-1-phenylpropan-2-amine | N-Dealkylation |

| R-Amphetamine | (2S)-1-phenylpropan-2-amine | N-Dealkylation |

| N-Desmethyl-R-deprenyl | (R)-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | N-Dealkylation |

| This table summarizes key metabolites identified in in vivo studies. semmelweis.huresearchgate.netnih.gov |

Stereochemical Aspects of R Deprenyl N Oxide

The metabolic conversion of R-Deprenyl leads to the formation of R-Deprenyl N-Oxide, a process that fundamentally alters the molecule's three-dimensional structure. This transformation is a key area of study for understanding the full pharmacological profile of the parent drug.

Chiral Center Formation on the Tertiary Nitrogen

The N-oxidation of R-Deprenyl occurs at the tertiary amine group. semmelweis.huoup.com This reaction is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes. semmelweis.hupoison.org The oxidation of the nitrogen atom results in the formation of a new chiral center directly on this atom, which becomes a quaternary and positively charged nitrogen. semmelweis.huoup.comresearchgate.net This event is of high stereochemical importance as it adds another layer of complexity to the already chiral molecule of R-Deprenyl. The creation of this new chiral center means the resulting N-oxide metabolite has distinct stereoisomers. semmelweis.huoup.com

Isomeric Forms and Diastereomeric Considerations

R-Deprenyl itself possesses one chiral center in its structure. The enzymatic N-oxidation introduces a second chiral center at the nitrogen atom. oup.comresearchgate.net Consequently, this leads to the existence of four possible stereoisomers of Deprenyl (B1670267) N-Oxide. oup.comresearchgate.netresearchgate.net These isomers exist as two pairs of enantiomers, which are diastereomers of each other. oup.comresearchgate.net

The four diastereomers are designated based on the configuration at both the original carbon chiral center (position 1) and the newly formed nitrogen chiral center (N). The resulting isomers are:

(1R, NR)-Deprenyl N-Oxide

(1R, NS)-Deprenyl N-Oxide

(1S, NR)-Deprenyl N-Oxide

(1S, NS)-Deprenyl N-Oxide

The separation and analysis of these individual diastereomers are crucial for understanding their specific biological activities and metabolic fates. oup.comnih.gov Techniques like capillary electrophoresis using cyclodextrin (B1172386) derivatives have been developed to successfully separate these four isomers. oup.comresearchgate.netnih.gov

Stereoselectivity in Enzymatic N-Oxidation Processes

The enzymatic N-oxidation of deprenyl by FMOs is a stereoselective process. researchgate.netresearchgate.net Different isoforms of the FMO enzyme exhibit distinct preferences for which diastereomer is formed. researchgate.net Human recombinant FMO1 and FMO3 have been shown to have opposite stereochemical preferences in the N-oxidation of deprenyl. researchgate.net

Notably, human FMO1, the extrahepatic form, is more active in the N-oxygenation of deprenyl isomers compared to FMO3. researchgate.net Research has demonstrated that FMO1 exhibits significant product stereoselectivity. When R-deprenyl is the substrate, FMO1 produces approximately six times more (1R, NS)-deprenyl-N-oxide than the (1R, NR) isomer. researchgate.net Similarly, for S-deprenyl, FMO1 generates about thirteen times more of the (1S, NS)-deprenyl-N-oxide compared to the (1S, NR) isomer. researchgate.net This highlights a clear preference for the formation of the NS-configured N-oxide. researchgate.net

The table below summarizes the stereoselective formation of Deprenyl N-Oxide enantiomers by different FMO enzymes.

Formation of Deprenyl N-Oxide Enantiomers by Recombinant Human FMO Enzymes

Data represents the percentage of the parent compound converted to the respective N-oxide enantiomer after a 30-minute incubation period. researchgate.net

| Substrate (Parent Compound) | Enzyme | (1R,NR)- or (1S,NR)-Deprenyl N-Oxide (% Formation) | (1R,NS)- or (1S,NS)-Deprenyl N-Oxide (% Formation) |

|---|---|---|---|

| R-Deprenyl | FMO1 | 1.5 | 9.2 |

| R-Deprenyl | FMO3 | 1.1 | 0.9 |

| S-Deprenyl | FMO1 | 0.6 | 7.6 |

| S-Deprenyl | FMO3 | 1.4 | 0.8 |

Influence of Chiral Configuration on Biological Modulation

The specific three-dimensional arrangement of atoms in this compound, resulting from the new chiral center and positive charge, significantly modifies its biological effects compared to the parent compound. semmelweis.hu While R-Deprenyl is known for its monoamine oxidase-B (MAO-B) inhibition, its metabolites, including the N-oxide, contribute to its complex pharmacological profile. poison.orgnih.gov

The N-oxide metabolite preserves the propargyl group, a structural feature considered essential for the neuroprotective and anti-apoptotic actions of selegiline (B1681611) and some of its derivatives. semmelweis.hu Studies have investigated the cytoprotective activity of Deprenyl N-Oxide (DNO). In one study using a melanoma cell culture, DNO was found to stabilize the cell number and increase the proportion of mitotic cells, suggesting a role in cell cycle regulation and protection. poison.org

However, the oxidation of the tertiary amino group and the resulting positive charge can also lead to different biological activities. semmelweis.hu For instance, in contrast to the cell adhesion-promoting effects of selegiline, this compound has been shown to act as a significant cell adhesion blocker. semmelweis.hu This demonstrates that the specific stereochemical configuration of the N-oxide derivative directly influences its interaction with biological systems, leading to a distinct activity profile. semmelweis.hu

Pharmacological Activities and Cellular Mechanisms of R Deprenyl N Oxide

Modulation of Cellular Physiological Processes

R-Deprenyl N-oxide influences key physiological processes at the cellular level, which are integral to tissue homeostasis and response to injury.

Influence on Cell Adhesion and Proliferation

Research indicates that this compound can significantly impact cell adhesion. semmelweis.hu Studies have shown that the oxidation of the tertiary amino group in the parent compound, R-deprenyl, results in a molecule with a significant adhesion-blocking effect. semmelweis.hu This is in contrast to R-deprenyl itself, which has been found to increase cell-cell adhesion in certain cell types. nih.govresearchgate.net This suggests that the N-oxide metabolite possesses distinct properties that modulate cellular interactions. semmelweis.hu

In terms of cell proliferation, this compound has not been shown to induce cell proliferation. semmelweis.hu However, under specific conditions of cellular stress, such as glutathione (B108866) depletion, it has been observed to stabilize cell numbers, suggesting a role in preventing cell loss rather than stimulating growth. otka-palyazat.hunih.gov

Effects on Mitotic Activity

This compound has been found to influence mitotic activity. In studies using serum-deprived A-2058 melanoma cells, this compound not only stabilized the cell number but also increased the ratio of mitotic cells compared to the control group. otka-palyazat.hunih.gov This effect on mitosis suggests a potential role in regulating the cell cycle, particularly under conditions of cellular stress. researchgate.net

Role in Neuroprotection and Cell Survival Pathways

A significant aspect of this compound's pharmacological profile is its involvement in neuroprotective and cell survival mechanisms.

Preservation of Propargyl Moiety-Dependent Neuroprotective Action

The neuroprotective effects of selegiline (B1681611) and some of its metabolites are often attributed to the presence of a propargyl moiety in their chemical structure. semmelweis.hunih.gov this compound retains this critical functional group. semmelweis.hu This structural feature is considered a prerequisite for the anti-apoptotic and neuroprotective actions observed with these compounds. semmelweis.hu The preservation of the propargyl group in this compound is thus crucial for its neuroprotective capabilities. semmelweis.hunih.gov

Modulation of Apoptotic Cascades

This compound plays a role in modulating the intricate signaling pathways of apoptosis, or programmed cell death. researchgate.net It has been shown to reduce apoptosis in cell cultures. Specifically, in studies involving L-buthionine-(S,R)-sulfoximine (BSO) induced toxicity in melanoma cells, this compound, along with its parent compound, mitigated cell loss and decreased the apoptotic ratio. nih.gov This anti-apoptotic effect is a key component of its neuroprotective action, helping to maintain mitochondrial function and prevent the activation of cell death pathways. researchgate.net

Cytoprotective Activities against Specific Cellular Insults

This compound has demonstrated cytoprotective effects against specific cellular toxins. nih.gov A notable example is its efficacy against toxicity induced by L-buthionine-(S,R)-sulfoximine (BSO), a substance that depletes cellular glutathione. otka-palyazat.hunih.gov In these studies, this compound was effective in stabilizing cell numbers and reducing apoptotic activity. nih.gov This highlights its ability to protect cells from specific chemical insults, likely through mechanisms involving the maintenance of mitochondrial stability and antioxidant properties. nih.gov

Contribution to Parent Compound's Neuroprotective and Neurorescue Effects

The neuroprotective and neurorescue properties of R-Deprenyl (selegiline) are complex and cannot be attributed solely to its well-known function as an irreversible inhibitor of monoamine oxidase-B (MAO-B). researchgate.net Evidence strongly suggests that a significant portion of these effects arises from the pharmacological activity of its metabolites. nih.gov The neuroprotective and neuronal rescue activities of R-Deprenyl are observed at concentrations too low to cause significant MAO-B inhibition. nih.govnih.gov Crucially, these specific pharmacological actions are negated by inhibitors of drug-metabolizing enzymes, such as SKF 525A, indicating that a metabolite, rather than the parent compound itself, is responsible for these effects. oup.com

While R-Deprenyl is metabolized into several compounds, its main metabolites formed by N-dealkylation, R-(-)-methamphetamine and R-(-)-amphetamine, have been found to lack the characteristic neuroprotective and neuronal rescue activities of the parent drug. oup.comcore.ac.uk This has shifted scientific focus toward other metabolites, with this compound emerging as a significant contributor. oup.comresearchgate.net this compound is a metabolite formed by the action of the flavin-containing monooxygenase (FMO) enzyme system. semmelweis.hupoison.org

Research has directly demonstrated the neuroprotective capabilities of this N-oxide metabolite. For instance, the neuroprotective effect of selegiline-N-oxide against the neurotoxin DSP-4-induced depletion of noradrenaline was found to be comparable to that of R-Deprenyl itself. core.ac.uk The neuroprotective action of this compound is associated with the presence of a propargyl group in its structure, a feature believed to be a prerequisite for the antiapoptotic and neuroprotective effects of this class of compounds. semmelweis.hu Furthermore, it is known that N-oxides can undergo retro-reduction in the body, converting back to the parent compound, which may also contribute to the sustained pharmacological effects observed. semmelweis.hu

Research Findings on the Neuroprotective Contribution of this compound

| Experimental Model/Target | Finding | Implication | Reference |

|---|---|---|---|

| General Neuroprotection/Neurorescue | Inhibition of R-Deprenyl metabolism abolishes its neuroprotective effects, which are not replicated by its amphetamine metabolites. | Suggests a key role for a non-amphetamine metabolite, such as this compound. | oup.com |

| DSP-4 Induced Noradrenaline Depletion | This compound showed a neuroprotective effect comparable to the parent compound, R-Deprenyl. | Provides direct evidence of the N-oxide's neuroprotective activity. | core.ac.uk |

| Structural Analysis | This compound retains the propargyl moiety. | The propargyl group is considered essential for the antiapoptotic and neuroprotective actions of this family of compounds. | semmelweis.hu |

| Metabolic Pathway | The N-oxide can be converted back to the parent compound (retro-reduction). | This metabolic process could prolong the bioavailability and neuroprotective action of R-Deprenyl. | semmelweis.hu |

Monoamine Oxidase-B (MAO-B) Independent Mechanisms of Action

Beyond contributing to the effects of its parent compound, this compound possesses its own distinct pharmacological activities that are independent of MAO-B inhibition. poison.org One of the novel, MAO-B independent effects identified for both R-Deprenyl and its N-oxide metabolite is the modulation of cellular adhesion. nih.gov

The antiapoptotic activity associated with R-Deprenyl is another key effect considered to be independent of MAO-B inhibition. nih.govpoison.org This action is linked to the propargyl moiety, which, as noted, is retained in the this compound metabolite, suggesting the N-oxide is also involved in these antiapoptotic pathways. semmelweis.hu The ability of R-Deprenyl and related propargylamine (B41283) compounds to prevent apoptosis is thought to converge on the maintenance of mitochondrial integrity through the initiation of a complex transcriptional program. researchgate.net

MAO-B Independent Mechanisms of this compound

| Mechanism | Experimental Evidence | Potential Significance | Reference |

|---|---|---|---|

| Increased Cell-Cell Adhesion | This compound was shown to induce an increase in cell-cell adhesion in PC12 and NIH3T3 cells. | This novel effect may contribute to neuroprotective functions by enhancing tissue integrity and neuronal stability. | nih.govresearchgate.net |

| Antiapoptotic Action | The N-oxide metabolite retains the propargyl group, which is strongly linked to the antiapoptotic and neuroprotective effects of the parent compound. | Suggests the N-oxide is an active participant in the anti-cell death pathways activated by R-Deprenyl, independent of MAO-B inhibition. | semmelweis.hu |

Analytical Methodologies for R Deprenyl N Oxide Characterization and Quantification

Chromatographic and Electrophoretic Techniques for Separation

High-resolution separation techniques are paramount for distinguishing between the stereoisomers of R-Deprenyl N-Oxide and its related metabolites. Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) have emerged as the principal methods for this purpose.

Capillary Electrophoresis (CE) is a powerful technique for chiral separations due to its high efficiency, minimal sample and reagent consumption, and the relative speed of method development. oup.comnih.gov In CE, a chiral selector is added to the background electrolyte, creating a pseudo-stationary phase that interacts selectively with the enantiomers, leading to differential migration times and, consequently, separation. oup.com For this compound, CE has proven particularly effective for resolving its challenging isomeric forms. researchgate.netnih.gov

Cyclodextrins (CDs) are the most widely utilized chiral selectors in CE for separating enantiomers. oup.com These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic internal cavity. oup.com Chiral recognition is achieved through the formation of inclusion complexes, where the analyte molecule fits into the CD cavity, stabilized by stereoselective interactions between the analyte's functional groups and the substituents on the cyclodextrin (B1172386) rim. oup.com

The effectiveness of different cyclodextrin derivatives for the enantiomeric resolution of this compound has been systematically investigated. Research shows that the type of CD, including its cavity size and substituents, critically influences the separation selectivity and resolution. oup.comresearchgate.net

Effective Selectors : Carboxymethyl-β-cyclodextrin (CMBCD), a chargeable CD derivative, has demonstrated outstanding selectivity and resolution for all four diastereomers of deprenyl-N-oxide. oup.comresearchgate.netnih.govoup.com 2-Hydroxypropyl-β-cyclodextrin (HPBCD) has also been shown to be a suitable chiral selector for this purpose. oup.comresearchgate.netnih.govoup.com

Ineffective or Partially Effective Selectors : Native β-CD and carboxyethyl-β-CD provide only poor enantioselectivity. oup.comresearchgate.netoup.com Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMBCD) is capable of separating the diastereomeric pairs but fails to resolve the enantiomers within each pair. oup.comresearchgate.net No chiral resolution is achieved when using γ-cyclodextrin, likely because its cavity is too wide for effective inclusion complex formation with the analyte. oup.comresearchgate.netnih.gov

The research findings on the utility of various single cyclodextrin systems are summarized in the table below.

| Cyclodextrin Derivative | Effectiveness for this compound Enantioseparation | Reference |

|---|---|---|

| Carboxymethyl-β-CD (CMBCD) | Outstanding selectivity and resolution | oup.comresearchgate.netnih.gov |

| 2-Hydroxypropyl-β-CD (HPBCD) | Suitable for enantiomer separation | oup.comresearchgate.netnih.gov |

| Heptakis-(2,6-di-O-methyl)-β-CD (DMBCD/DIMEB) | Separates diastereomers only, not enantiomers | oup.comresearchgate.net |

| Native β-CD | Poor enantioselectivity | oup.comresearchgate.netnih.gov |

| Carboxyethyl-β-CD | Poor enantioselectivity, partial resolution | oup.comnih.gov |

| γ-CD | No chiral resolution observed | oup.comresearchgate.netnih.gov |

While single cyclodextrin systems can resolve the enantiomers of this compound, they may be insufficient for complex analyses, such as the simultaneous determination of the parent drug and its various metabolites in biological samples. nih.gov A significant challenge is the co-migration of different compounds. For example, while 2 mM Carboxymethyl-β-cyclodextrin (CMBCD) effectively separates the N-oxide enantiomers, it leads to the co-migration of other metabolites, specifically 1R,2S-(-)-norephedrine with 1R,2R-(-)-pseudoephedrine, and 1S,2R-(+)-ephedrine with R-(-)-amphetamine. nih.gov

| Analytical Problem | CE System | Outcome | Reference |

|---|---|---|---|

| Simultaneous analysis of Deprenyl (B1670267) and its metabolites | Single System: 2 mM CMBCD | Co-migration of key metabolites (e.g., norephedrine/pseudoephedrine) | nih.gov |

| Dual System: 2 mM CMBCD + 4 mM DIMEB | Successful simultaneous separation of all nine compounds | nih.gov |

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), is a cornerstone for the sensitive and specific quantification of this compound and other metabolites in biological matrices. japsonline.comcapes.gov.br The hyphenation of HPLC with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) tandem mass spectrometry (MS/MS) provides high selectivity and low detection limits. japsonline.comoup.com

An HPLC-ESI-MS method was specifically developed for the simultaneous determination of selegiline-N-oxide (SGO) and other metabolites like methamphetamine, amphetamine, and desmethylselegiline in urine. capes.gov.br This method is crucial for distinguishing between the use of selegiline (B1681611) and illicit methamphetamine administration. japsonline.comcapes.gov.br The procedure utilized a solid-phase extraction for sample clean-up and a semi-micro SCX column for separation, achieving detection limits in the range of 0.1 to 0.5 ng/ml in selected ion monitoring (SIM) mode. capes.gov.br Another sensitive method employing HPLC-APCI-MS/MS was validated for the analysis of selegiline and its primary metabolites in human plasma, with a lower limit of quantitation of 0.1 ng/mL for selegiline. oup.com

| Method | Matrix | Key Features | Reference |

|---|---|---|---|

| HPLC-ESI-MS | Urine | Simultaneous determination of Selegiline-N-Oxide (SGO) and other metabolites. Used to discriminate selegiline use from methamphetamine use. LOD: 0.1-0.5 ng/ml. | japsonline.comcapes.gov.br |

| HPLC-APCI-MS/MS | Human Plasma | Sensitive and specific analysis of selegiline and three main metabolites. LLOQ for selegiline: 0.1 ng/mL. | japsonline.comoup.com |

Capillary Electrophoresis (CE) for Chiral Separation

Application of Cyclodextrin Derivatives for Enantiomer Resolution

Challenges and Limitations of Conventional Analytical Methods (e.g., Gas Chromatography, Thin-Layer Chromatography)

Conventional analytical methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) present significant challenges and limitations for the analysis of this compound.

Gas Chromatography is generally ill-suited for the analysis of amine oxides. These compounds are typically non-volatile and can be thermally unstable, which are prohibitive characteristics for GC analysis without chemical modification. labioscientific.comnii.ac.jp Consequently, GC-based methods developed for other deprenyl metabolites failed to detect the N-oxide. While derivatization can increase volatility, it complicates the analytical procedure and introduces potential sources of error. nii.ac.jp Furthermore, GC-MS may provide limited information about molecular structure and can be susceptible to interferences from the sample matrix. labioscientific.com

Thin-Layer Chromatography (TLC) also has notable drawbacks for this application. Studies have reported that deprenyl-N-oxide is not detectable by TLC. TLC is often hampered by a lack of reproducibility due to environmental factors like humidity and inconsistencies in the mobile phase. researchgate.netlibretexts.org Its detection limits are considerably higher than those of HPLC or CE, and it is prone to issues with overlapping spots (similar retention factors) in complex mixtures, which complicates accurate quantification and identification. libretexts.orgaben.com.br

Future Directions in R Deprenyl N Oxide Research

Elucidation of Specific Molecular Targets and Intracellular Signaling Pathways

A primary avenue for future research is the precise identification of the molecular targets and intracellular signaling pathways modulated by R-Deprenyl N-Oxide. The parent compound, R-Deprenyl, is known to exert neuroprotective effects beyond its primary function of MAO-B inhibition, and it is hypothesized that its metabolites, including the N-oxide, play a role in these activities. researchgate.netnih.govresearchgate.net

Research has shown that R-Deprenyl can activate intracellular signaling cascades that induce the expression of anti-apoptotic proteins like the Bcl-2 family, as well as neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.govnih.gov These pathways, including the tyrosine kinase (Trk) receptor/phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathways, are crucial for neuronal survival and protection against oxidative stress. nih.gov While R-Deprenyl and its propargylamine (B41283) structure are linked to these effects, the specific role of this compound within these cascades remains to be fully elucidated. nih.govsemmelweis.hu

Furthermore, studies have indicated that R-Deprenyl and its metabolites can influence fundamental cellular processes like cell-cell adhesion. researchgate.netsemmelweis.huresearchgate.net Interestingly, this compound has been shown to act as a significant inhibitor of cell adhesion, a contrasting effect to the parent compound under certain conditions. semmelweis.hu This suggests that the N-oxide may have unique molecular targets or modulate signaling pathways differently. The formation of the N-oxide introduces a new chiral center and a positive charge on the nitrogen atom, which likely alters its interaction with biological targets. semmelweis.hu Future research should focus on identifying the specific receptors, enzymes, or signaling proteins that this compound interacts with to mediate this and other potential effects. Unraveling these interactions is essential to understanding its contribution to the complex pharmacology of Selegiline (B1681611).

Advanced Spectroscopic and Structural Analysis of Isomers

The formation of this compound from its parent compound is a stereoselective process that introduces a new chiral center at the nitrogen atom. researchgate.netresearchgate.net This results in the potential for multiple diastereomers, each of which may possess distinct pharmacological properties. A critical area for future research involves the advanced structural and spectroscopic analysis of these isomers to understand their three-dimensional conformations and how these structures relate to their biological activity.

Capillary electrophoresis (CE) has proven to be a powerful technique for the chiral separation of Deprenyl-N-Oxide isomers. oup.comnih.gov Studies have systematically evaluated various cyclodextrin (B1172386) (CD) derivatives as chiral selectors in CE to resolve these isomers. The effectiveness of different cyclodextrins highlights the subtle structural differences between the isomers and provides a basis for their analytical separation. oup.com

Table 1: Efficacy of Cyclodextrin Derivatives in Chiral Separation of Deprenyl-N-Oxide Isomers via Capillary Electrophoresis

| Chiral Selector | Separation Capability | Reference |

|---|---|---|

| Carboxymethyl-β-CD (CMBCD) | Outstanding selectivity and resolution of enantiomers. | oup.comnih.gov |

| 2-Hydroxypropyl-β-CD (HPBCD) | Suitable for enantiomer separation. | oup.com |

| Heptakis-(2,6-di-O-methyl)-β-CD (DMBCD) | Capable of separating diastereomers only; not enantiomers. | oup.com |

| Native β-CD | Poor enantioselectivity. | oup.com |

| Carboxyethyl-β-CD (CEBCD) | Poor selectivity and only partial resolution. | oup.com |

| γ-CD | No chiral resolution observed. | oup.com |

Future research should expand upon these findings by employing other advanced analytical techniques. While CE is excellent for separation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are needed for definitive structural elucidation of the individual isomers. oup.com Mass spectrometry (MS), particularly tandem MS (MS/MS), is also vital for structural analysis through fragmentation patterns. arkat-usa.orgnih.gov Detailed analysis of the mass spectrum of this compound can help confirm its structure and identify its isomers. nih.gov Combining these high-resolution analytical methods will be essential to create a complete structural and stereochemical profile for each isomer, a prerequisite for understanding their specific biological roles.

Development of Novel Analytical Techniques for Comprehensive Metabolic Profiling

A comprehensive understanding of the pharmacological and toxicological profile of R-Deprenyl requires a full picture of its metabolic fate. R-Deprenyl is extensively metabolized into several compounds, including R-methamphetamine, R-amphetamine, N-desmethyl-R-deprenyl, and this compound. semmelweis.hud-nb.infonih.govnih.gov Therefore, a key future direction is the development of novel, highly sensitive, and specific analytical techniques for the simultaneous detection and quantification of R-Deprenyl and its complete panel of metabolites in biological matrices.

The inherent instability of N-oxide metabolites presents a significant challenge for bioanalysis, as they can revert to the parent drug in vitro. researchgate.net Developing robust analytical methods requires careful optimization of experimental conditions, such as maintaining neutral pH, avoiding high temperatures, and using soft ionization techniques like electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net

Significant progress has been made using capillary electrophoresis (CE). A novel method utilizing a dual cyclodextrin system, combining both heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and carboxymethyl-β-cyclodextrin (CMBCD), has been successfully developed. nih.gov This dual-selector approach overcomes the co-migration issues seen with single-selector systems, enabling the simultaneous chiral separation of R-Deprenyl and eight of its metabolites, including the N-oxide isomers, from rat urine. nih.gov

Table 2: Key Metabolites of R-Deprenyl

| Metabolite | Parent Compound | Reference |

|---|---|---|

| This compound | R-Deprenyl | semmelweis.hud-nb.infonih.gov |

| N-desmethyl-R-deprenyl | R-Deprenyl | semmelweis.hud-nb.infonih.gov |

| R-methamphetamine | R-Deprenyl | semmelweis.hud-nb.infonih.gov |

Future work should focus on refining and validating such multi-analyte methods, particularly using LC-MS/MS, for use in human plasma and other tissues. researchgate.netfrontiersin.org The integration of metabolomics platforms, which combine high-resolution separation techniques with advanced mass spectrometry and NMR, will allow for a more holistic view of the metabolic profile. unl.edu These advanced methods will not only provide more accurate pharmacokinetic data but also facilitate the discovery of previously unidentified metabolites, offering deeper insights into the biotransformation of R-Deprenyl and the specific role of this compound.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to R-Deprenyl N-Oxide formation, and how can these metabolites be characterized in preclinical studies?

- Methodological Answer : To identify metabolic pathways, use in vitro hepatic microsomal assays with species-specific cytochrome P450 isoforms (e.g., CYP2D6) and monitor metabolites via chiral capillary electrophoresis or LC-MS/MS. For characterization, combine high-resolution mass spectrometry (HRMS) with isotopic labeling to confirm structural identity . Cross-validate findings with in vivo pharmacokinetic studies in rodent models, collecting plasma and tissue samples at timed intervals to track metabolite kinetics .

Q. What experimental protocols are recommended to evaluate the MAO-B inhibitory activity of this compound compared to its parent compound?

- Methodological Answer : Conduct competitive enzyme inhibition assays using recombinant human MAO-B. Prepare substrate (e.g., benzylamine) and measure hydrogen peroxide production fluorometrically. Include control experiments with irreversible MAO-B inhibitors (e.g., pargyline) to distinguish between competitive and irreversible inhibition. Use Michaelis-Menten kinetics to calculate IC₅₀ values for both R-Deprenyl and its N-oxide metabolite . Validate results with ex vivo brain tissue homogenates to account for tissue-specific enzyme activity .

Q. How should researchers design studies to assess the neuroprotective effects of this compound independent of MAO-B inhibition?

- Methodological Answer : Administer subthreshold doses (e.g., 0.1–1 µM) in neuronal cell lines (e.g., PC-12 cells) under oxidative stress (e.g., H₂O₂ exposure). Measure apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential via flow cytometry. Compare outcomes to MAO-B knockout models to isolate MAO-B-independent mechanisms. Include gene expression profiling (e.g., SOD2, catalase) to identify antioxidant pathways .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective efficacy across studies be systematically resolved?

- Methodological Answer : Perform meta-analyses of dose-response curves from published data, stratifying by concentration ranges (e.g., <1 µM vs. >10 µM). Use linear mixed-effect (LME) models to account for variability in experimental designs (e.g., cell type, stressor type). Replicate conflicting studies under standardized conditions, controlling for metabolite stability (e.g., N-oxide reduction back to parent compound) via anaerobic sample handling .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can these be mitigated?

- Methodological Answer : Challenges include matrix interference (e.g., phospholipids in plasma) and N-oxide instability during sample preparation. Implement on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS to minimize manual handling. Use deuterated internal standards (e.g., this compound-d₃) to correct for recovery losses. Validate methods via spike-recovery experiments in target matrices (e.g., cerebrospinal fluid) with limits of quantification (LOQ) ≤10 ng/mL .

Q. What structural alerts or computational models predict the mutagenic potential of this compound derivatives?

- Methodological Answer : Apply (Q)SAR models to evaluate aromatic N-oxide substructures for DNA reactivity. Use the Leadscope expert-rule system to flag high-risk motifs (e.g., benzo[c][1,2,5]oxadiazole 1-oxide). Validate predictions with Ames tests using TA98 and TA100 strains, comparing results to known mutagens (e.g., quindoxin). For ambiguous cases, conduct comet assays to assess DNA strand breaks in mammalian cells .

Q. What statistical approaches are optimal for analyzing N-oxide flux data in multi-factorial experimental designs (e.g., varying soil types or fertilization regimes)?

- Methodological Answer : Use linear mixed-effect (LME) models with landscape, land use, and fertilization as fixed effects, and random effects for spatial variability. Apply Shapiro-Wilk and Levene’s tests to ensure normality and homogeneity of variance. For non-normal data, use logarithmic transformation. Pairwise comparisons (e.g., Fisher’s LSD) can identify significant differences in flux rates between treatment groups .

Data Reproducibility and Reporting Standards

Q. What minimal experimental details are required to ensure reproducibility of this compound synthesis and characterization?

- Methodological Answer : Report reaction conditions (solvent, temperature, catalyst), purification methods (e.g., column chromatography), and spectroscopic data (¹H/¹³C NMR, HRMS). For novel compounds, include elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values. Deposit crystallographic data (e.g., CCDC numbers) for structures resolved via X-ray diffraction .

Q. How should researchers address discrepancies between observed and published melting points or spectral data for this compound?

- Methodological Answer : Re-purify the compound using alternative solvents (e.g., pentane vs. ethanol) to exclude polymorphic influences. Re-run spectral analyses under standardized conditions (e.g., dry DMSO for NMR). If deviations persist, confirm compound identity via independent synthesis routes (e.g., oxidation of R-Deprenyl with m-CPBA) and cross-validate with collaborative labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.